

Application Notes and Protocols for 7-Geranyloxy-5-methoxycoumarin in Cytotoxicity Assays

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Compound of Interest

Compound Name: 7-Geranyloxy-5-methoxycoumarin

Cat. No.: B12321194

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Introduction

7-Geranyloxy-5-methoxycoumarin, a natural coumarin predominantly found in citrus essential oils, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.^{[1][2][3]} This document provides detailed application notes on its use in cytotoxicity assays, comprehensive experimental protocols for key assays, and a summary of its known mechanisms of action.

This compound has been shown to inhibit the proliferation of human colon cancer (SW480), neuroblastoma (SH-SY5Y), gastric adenocarcinoma, and breast cancer (MCF-7) cells.^{[2][4][5][6]} Its anti-cancer activity is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.^{[2][7][8]}

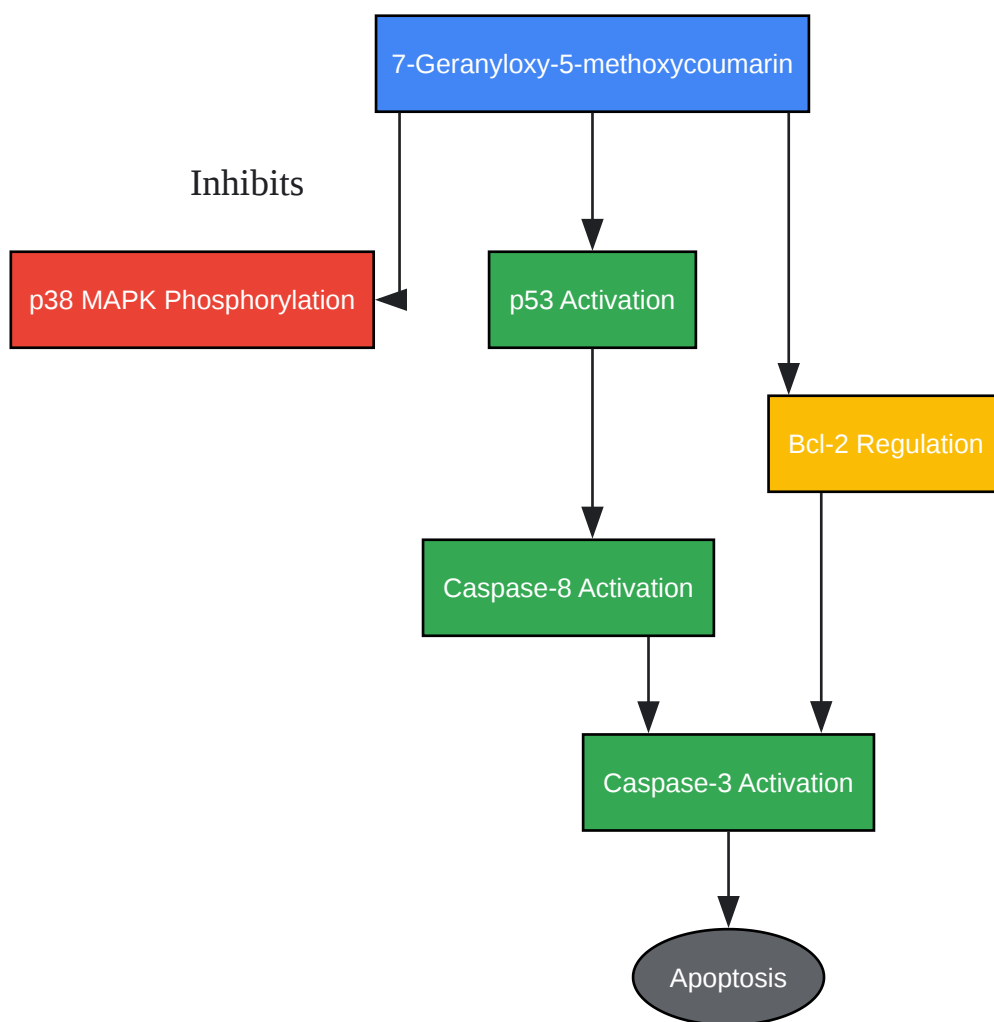
Data Presentation: Cytotoxic Activity of 7-Geranyloxy-5-methoxycoumarin

The following table summarizes the reported cytotoxic effects of **7-Geranyloxy-5-methoxycoumarin** on various cancer cell lines.

Cell Line	Cancer Type	Assay	Key Findings	Reference
SW480	Colon Cancer	Proliferation Assay	67% inhibition of cell proliferation at 25 μ M.[2]	[2]
SW480	Cell Cycle Analysis	Flow Cytometry	Arrested cells at the G0/G1 phase.[2]	[2]
SH-SY5Y	Neuroblastoma	MTT & BrdU Assays	Significant reduction in cell proliferation at 25 μ M.[6]	[6]
SH-SY5Y	Apoptosis Assay	Annexin V-FITC/PI	Increased percentage of apoptotic cells at 25 μ M and 50 μ M.[6]	[6]
MKN45	Gastric Adenocarcinoma	Resazurin Assay	Time- and dose-dependent toxic effects.	[4]
MCF-7	Breast Cancer	Cytotoxicity Assay	IC50 of 204.69 \pm 22.91 μ g/mL.[5]	[5]

Mechanism of Action: Signaling Pathways

7-Geranyloxy-5-methoxycoumarin induces apoptosis through the modulation of key signaling molecules. In human colon cancer cells (SW480), it activates the tumor suppressor gene p53 and caspases 8 and 3, regulates the Bcl-2 family of proteins, and inhibits the phosphorylation of p38 MAPK.[2] In neuroblastoma cells (SH-SY5Y), it has been shown to increase reactive oxygen species and impair the mitochondrial membrane potential.[1][6]





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